molecular formula C17H28ClNO2 B2699642 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1212166-18-1

1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B2699642
CAS No.: 1212166-18-1
M. Wt: 313.87
InChI Key: CPHRDZDLBVSYMQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups, a tolyloxy group, and a propanol moiety, all of which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Dimethyl Groups:

    Attachment of the Tolyl Group: The tolyloxy group is introduced via an etherification reaction, where a tolyl alcohol reacts with an appropriate halide.

    Formation of the Propanol Moiety: The propanol group is added through a nucleophilic substitution reaction, where a halide is replaced by a hydroxyl group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the specific functional groups targeted.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts, especially under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its role in modulating biological pathways or as a precursor to pharmaceutical agents.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride can be compared with other similar compounds, such as:

    1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol: The free base form of the compound, which lacks the hydrochloride salt.

    1-(3,5-Dimethylpiperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride: A structural isomer with the tolyloxy group in the meta position.

    1-(3,5-Dimethylpiperidin-1-yl)-3-(p-ethoxy)propan-2-ol hydrochloride: A compound with an ethoxy group instead of a tolyloxy group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-13-4-6-17(7-5-13)20-12-16(19)11-18-9-14(2)8-15(3)10-18;/h4-7,14-16,19H,8-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHRDZDLBVSYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=C(C=C2)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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